molecular formula C18H18N4O3S B12049291 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-77-8

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12049291
CAS No.: 478256-77-8
M. Wt: 370.4 g/mol
InChI Key: JLTXAYQZCIPNSZ-YBFXNURJSA-N
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Description

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in the investigation of enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The presence of the triazole ring and thiol group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

478256-77-8

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-23-13-9-8-12(16(10-13)25-3)11-19-22-17(20-21-18(22)26)14-6-4-5-7-15(14)24-2/h4-11H,1-3H3,(H,21,26)/b19-11+

InChI Key

JLTXAYQZCIPNSZ-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC

Origin of Product

United States

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